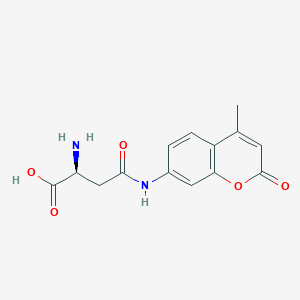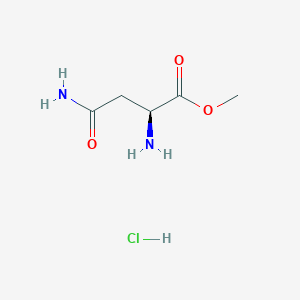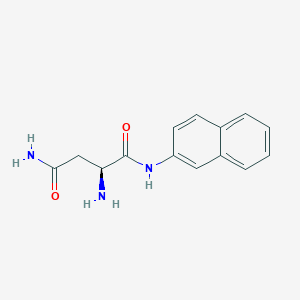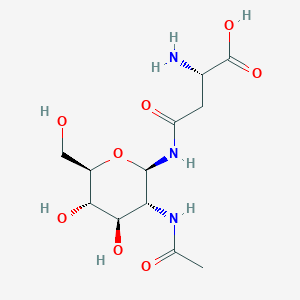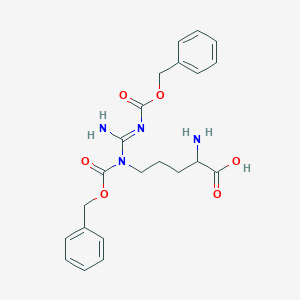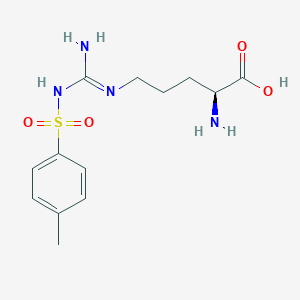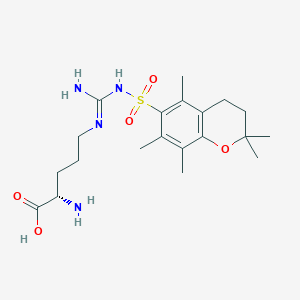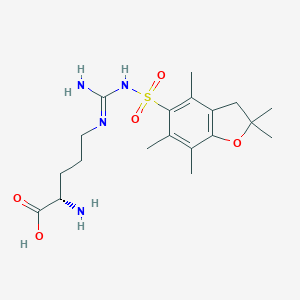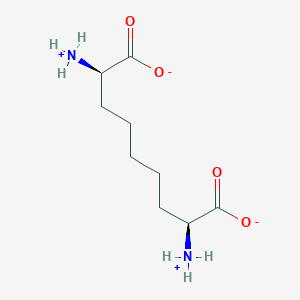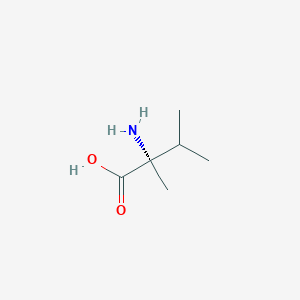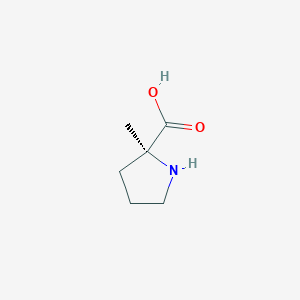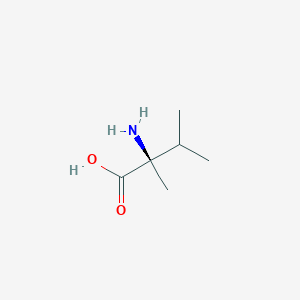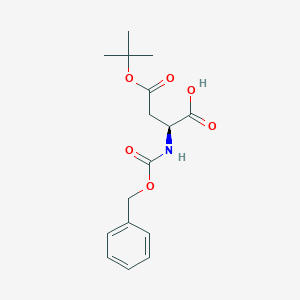
2-Amino-2-méthylpropanoate de benzyle
Vue d'ensemble
Description
Benzyl 2-amino-2-methylpropanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of 2-amino-2-methylpropanoic acid, where the carboxyl group is esterified with benzyl alcohol
Applications De Recherche Scientifique
Benzyl 2-amino-2-methylpropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Mécanisme D'action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with biological targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways
Action Environment
The action, efficacy, and stability of Benzyl 2-amino-2-methylpropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-amino-2-methylpropanoate can be synthesized through the esterification of 2-amino-2-methylpropanoic acid with benzyl alcohol. A common method involves heating a mixture of 2-amino-2-methylpropanoic acid, benzyl alcohol, and p-toluenesulfonic acid monohydrate in toluene under reflux conditions . The reaction typically proceeds overnight, resulting in the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for Benzyl 2-amino-2-methylpropanoate are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely utilize similar reagents and conditions as laboratory-scale syntheses but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-amino-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Benzyl 2-amino-2-methylpropanoic acid.
Reduction: Benzyl 2-amino-2-methylpropanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
Benzyl 2-amino-2-methylpropanoate hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
2-amino-2-methylpropanoic acid: The parent amino acid without the ester group.
Benzyl alcohol: The alcohol component used in the esterification process.
Uniqueness: Benzyl 2-amino-2-methylpropanoate is unique due to its esterified structure, which imparts different chemical reactivity and solubility compared to its parent amino acid. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
IUPAC Name |
benzyl 2-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEATBWCWKCPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


